1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid
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Overview
Description
1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a boronic acid group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that environmental conditions can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using boronic acid derivatives or boronate esters under palladium-catalyzed conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials
Comparison with Similar Compounds
- 1-(3-Fluoromethylphenyl)-1H-pyrazole-4-boronic acid
- 1-(3-Chloromethylphenyl)-1H-pyrazole-4-boronic acid
- 1-(3-Bromomethylphenyl)-1H-pyrazole-4-boronic acid
Comparison: 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its fluoromethyl, chloromethyl, and bromomethyl analogs .
Biological Activity
1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in various biological processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8BF3N2O2
- Molecular Weight : 248.99 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, several derivatives demonstrated potent activity against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and, consequently, the membrane permeability of the compounds, leading to improved antimicrobial efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The structural modifications in these compounds, particularly the presence of the boronic acid moiety, are thought to play a crucial role in their anticancer activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The boronic acid group can inhibit serine proteases and carbonic anhydrases, which are crucial in various physiological processes.
- Cytokine Modulation : By modulating the signaling pathways involved in inflammation, this compound can reduce the expression of inflammatory mediators.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Case Studies and Research Findings
Properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPVFRVUDFITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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